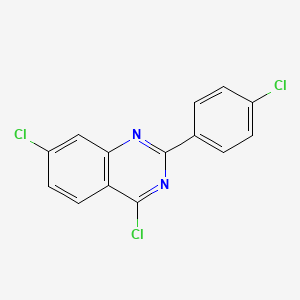

4,7-Dichloro-2-(4-chlorophenyl)quinazoline

Description

Properties

IUPAC Name |

4,7-dichloro-2-(4-chlorophenyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGUTECHLRFSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680005 | |

| Record name | 4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-72-5 | |

| Record name | 4,7-Dichloro-2-(4-chlorophenyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2,4-Dichloroquinazoline Intermediate

The quinazoline core with chloro substituents at positions 2 and 4 is a crucial intermediate that can be further modified to obtain 4,7-dichloro derivatives.

Method from Anthranilic Acid and Potassium Cyanate (Patent CN101475537A):

- Step 1: Formation of 2,4-quinazoline dione

Anthranilic acid reacts with potassium cyanate in aqueous medium (pH 9–12) at 20–100 °C to form 2,4-quinazoline dione. Optimal conditions are 40–90 °C for 2–8 hours, with a molar ratio of anthranilic acid to potassium cyanate between 1:1 and 1:3.

This step achieves a high yield (>85%) and uses non-toxic solvents (water). - Step 2: Chlorination to 2,4-dichloroquinazoline

The 2,4-quinazoline dione undergoes chlorination with chlorinating agents such as phosphorus oxychloride, phosphorus trichloride, or thionyl chloride in an aliphatic amide solvent (e.g., xylidine or triethylamine).

This step yields 2,4-dichloroquinazoline with yields above 70%.

Representative Experimental Data:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Anthranilic acid + KOCN, pH 9-12, 40–90 °C, 2–8 h, water solvent | 86–92 | High yield, aqueous medium |

| 2 | 2,4-quinazoline dione + POCl3, triethylamine, reflux 10–12 h | 73–79 | Chlorination step |

Example:

Attachment of 4-Chlorophenyl Group at Position 2

Palladium-Catalyzed Cross-Coupling:

- The 2-position chloro group of 4,7-dichloroquinazoline can be substituted with a 4-chlorophenyl moiety via palladium-catalyzed Suzuki or Buchwald–Hartwig coupling reactions.

- Typical conditions involve the use of Pd catalysts, appropriate ligands, bases, and solvents (e.g., toluene or DMF) under inert atmosphere at elevated temperatures.

- This method provides regioselective substitution and good yields.

Nucleophilic Aromatic Substitution:

- Alternatively, nucleophilic substitution reactions can be used where 2-chloroquinazoline derivatives react with 4-chlorophenyl nucleophiles under basic conditions.

- This method is less common due to lower selectivity and harsher conditions.

Summary Table of Preparation Methods

| Step | Method | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | Formation of quinazoline dione | Anthranilic acid + potassium cyanate, aqueous, pH 9-12, 40–90 °C, 2–8 h | 85–92 | Green solvent, high yield |

| 2 | Chlorination to dichloroquinazoline | POCl3 or SOCl2, aliphatic amide solvent, reflux 10–12 h | 70–80 | Efficient chlorination |

| 3 | Introduction of 4,7-dichloro substituents | Starting from substituted anthranilic acids or electrophilic chlorination | Variable | Requires selective chlorination |

| 4 | Arylation at position 2 | Pd-catalyzed cross-coupling with 4-chlorophenylboronic acid or halide | Moderate to high | Regioselective, versatile |

Research Findings and Industrial Relevance

- The method involving anthranilic acid and potassium cyanate is industrially favorable due to low toxicity, accessible raw materials, and high overall yield (>60%).

- Chlorination with phosphorus oxychloride in aliphatic amide solvents minimizes toxic by-products and improves yield.

- Palladium-catalyzed cross-coupling reactions allow for efficient and selective installation of the 4-chlorophenyl group, enhancing the compound’s medicinal chemistry potential.

- The described methods balance cost, yield, environmental impact, and scalability, making them suitable for commercial production.

Chemical Reactions Analysis

4,7-Dichloro-2-(4-chlorophenyl)quinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura reaction, which involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.

Major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant pharmacological properties .

Scientific Research Applications

Anticancer Activity

Quinazolines, including 4,7-dichloro-2-(4-chlorophenyl)quinazoline, have been extensively studied for their potential as anticancer agents. The compound acts primarily as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the proliferation of various cancer cells.

Case Studies:

- EGFR Inhibition : Research indicates that quinazoline derivatives can effectively inhibit EGFR activity, which is overexpressed in several cancer types such as non-small cell lung cancer and breast cancer. The inhibition leads to reduced tumor growth and metastasis by blocking downstream signaling pathways associated with cell division .

- Broad-Spectrum Antitumor Activity : A series of 3-substituted quinazolin-4(3H)-ones have shown effectiveness against multiple tumor cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxicity in assays against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, including chlorination and condensation processes. The compound is recognized for its stability and reactivity in synthetic pathways that lead to various biologically active derivatives.

Synthesis Pathway:

- The compound can be synthesized through a multi-step process involving starting materials such as 2-amino-4-chlorobenzoic acid. The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity .

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have reported that quinazoline derivatives possess antibacterial properties against both gram-positive and gram-negative bacteria. For example, derivatives of this compound have been tested for their effectiveness against strains like Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : Certain derivatives have also shown promise in reducing inflammation, making them candidates for further research in treating inflammatory diseases .

Summary of Applications

The following table summarizes the key applications of this compound:

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The quinazoline core allows extensive structural diversification. Key analogues and their properties are compared below:

*Calculated based on formula (C₁₄H₇Cl₃N₂).

Key Observations :

- Solubility : Alkynyl groups (e.g., phenylethynyl in 4c ) improve lipophilicity, whereas polar substituents like pyridinyl may enhance aqueous solubility.

- Melting Points : Bulkier substituents (e.g., phenylethynyl in 4c) correlate with higher melting points (214–215°C) due to improved crystal packing .

Biological Activity

4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a member of the quinazoline family, known for its diverse biological activities, particularly in the fields of cancer research and drug development. This compound has garnered attention due to its potential as an enzyme inhibitor and its interactions with various biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific cellular targets:

- Enzyme Inhibition : This compound has been shown to inhibit tyrosine kinases, which are critical for regulating cell division and proliferation. By binding to the ATP-binding site of these enzymes, it effectively disrupts their activity, leading to altered cellular processes such as growth and survival .

- EGFR Signaling Pathway : The compound also inhibits the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is crucial for cell growth and survival, making it a significant target in cancer therapy.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Anticancer Efficacy :

- A study evaluated the compound's effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent .

- Another research demonstrated that treatment with this compound resulted in G2/M phase cell cycle arrest in Ehrlich Ascites Carcinoma cells, suggesting a mechanism for its anticancer effects through cell cycle modulation .

- Enzyme Interaction Studies :

- Pharmacokinetics :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.